molecular formula C28H17Br2N3O B12488997 N-[(2Z)-3-(1H-benzimidazol-2-yl)-6,8-dibromo-2H-chromen-2-ylidene]biphenyl-4-amine

N-[(2Z)-3-(1H-benzimidazol-2-yl)-6,8-dibromo-2H-chromen-2-ylidene]biphenyl-4-amine

Cat. No.: B12488997
M. Wt: 571.3 g/mol
InChI Key: IGVPUVAOUKSADZ-UHFFFAOYSA-N
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Description

N-[(2Z)-3-(1H-benzimidazol-2-yl)-6,8-dibromo-2H-chromen-2-ylidene]biphenyl-4-amine is a complex organic compound that features a benzimidazole moiety, a dibromo-chromene core, and a biphenyl amine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2Z)-3-(1H-benzimidazol-2-yl)-6,8-dibromo-2H-chromen-2-ylidene]biphenyl-4-amine typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways .

Biology

In biological research, derivatives of this compound have shown potential as enzyme inhibitors and antimicrobial agents.

Medicine

Medicinal chemistry has explored this compound for its potential as an anticancer agent due to its ability to interact with DNA and proteins.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific electronic and optical properties.

Mechanism of Action

The mechanism of action of N-[(2Z)-3-(1H-benzimidazol-2-yl)-6,8-dibromo-2H-chromen-2-ylidene]biphenyl-4-amine involves its interaction with molecular targets such as enzymes and DNA. The benzimidazole moiety can intercalate with DNA, disrupting its function, while the chromene core can interact with various proteins, inhibiting their activity.

Comparison with Similar Compounds

Similar Compounds

    N-[(2Z)-3-(1H-benzimidazol-2-yl)-2H-chromen-2-ylidene]biphenyl-4-amine: Lacks the dibromo groups, resulting in different reactivity and biological activity.

    N-[(2Z)-3-(1H-benzimidazol-2-yl)-6,8-dichloro-2H-chromen-2-ylidene]biphenyl-4-amine: Substitution of bromine with chlorine alters the compound’s electronic properties.

Properties

Molecular Formula

C28H17Br2N3O

Molecular Weight

571.3 g/mol

IUPAC Name

3-(1H-benzimidazol-2-yl)-6,8-dibromo-N-(4-phenylphenyl)chromen-2-imine

InChI

InChI=1S/C28H17Br2N3O/c29-20-14-19-15-22(27-32-24-8-4-5-9-25(24)33-27)28(34-26(19)23(30)16-20)31-21-12-10-18(11-13-21)17-6-2-1-3-7-17/h1-16H,(H,32,33)

InChI Key

IGVPUVAOUKSADZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)N=C3C(=CC4=CC(=CC(=C4O3)Br)Br)C5=NC6=CC=CC=C6N5

Origin of Product

United States

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